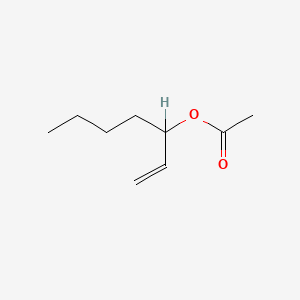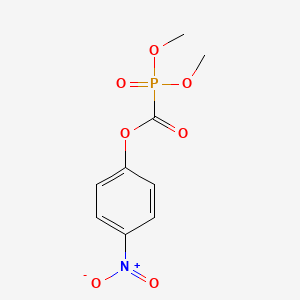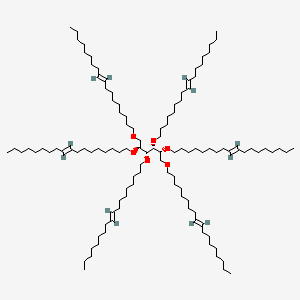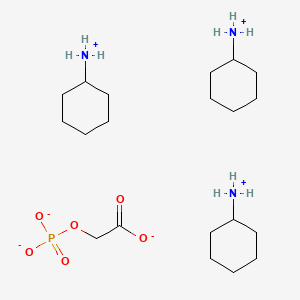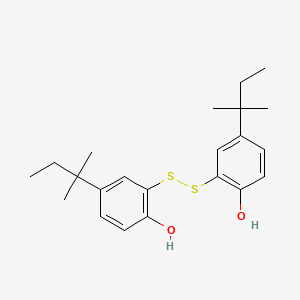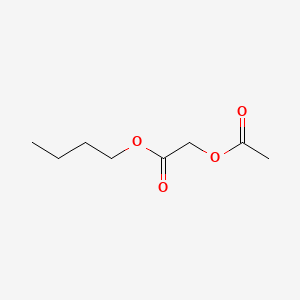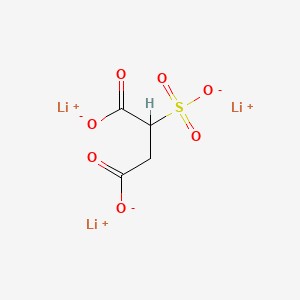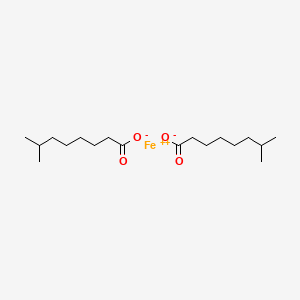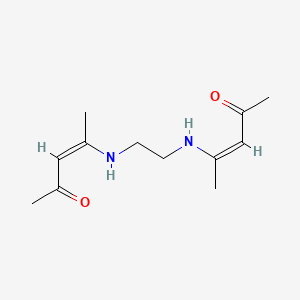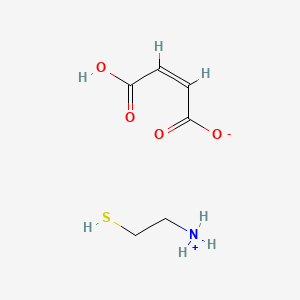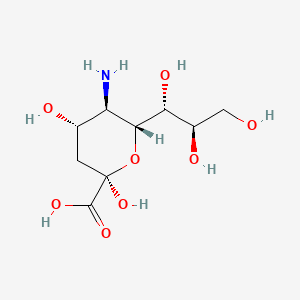
alpha-Neuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Neuraminic acid, also known as neuraminic acid, is a nine-carbon acidic amino sugar. It is a key component of sialic acids, which are found in various biological systems, including cell surface glycolipids and glycoproteins. These compounds play crucial roles in cellular recognition, signaling, and adhesion processes .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-Neuraminic acid can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Alpha-Neuraminic acid has a wide range of applications in scientific research:
Mécanisme D'action
Alpha-Neuraminic acid exerts its effects through various molecular targets and pathways:
Cellular Recognition: It is involved in the recognition and binding of cells to other cells or extracellular matrix components.
Virus Invasion: this compound residues on cell surfaces are recognized by viral proteins, facilitating viral entry into host cells.
Signal Transduction: It plays a role in signal transduction pathways by modulating the activity of cell surface receptors.
Comparaison Avec Des Composés Similaires
N-Acetylneuraminic Acid: A derivative of alpha-Neuraminic acid with an acetyl group at the 5-position.
N-Glycolylneuraminic Acid: Another derivative with a glycolyl group at the 5-position.
Uniqueness: this compound is unique due to its role as a precursor for various sialic acids, which are essential for numerous biological functions. Its derivatives, such as N-acetylneuraminic acid and N-glycolylneuraminic acid, have distinct biological roles and distribution patterns .
Propriétés
Numéro CAS |
41546-22-9 |
|---|---|
Formule moléculaire |
C9H17NO8 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9+/m0/s1 |
Clé InChI |
CERZMXAJYMMUDR-LSRLBZCKSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |
SMILES canonique |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



